molecular formula C22H20N2 B15013929 N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine

N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine

Cat. No.: B15013929
M. Wt: 312.4 g/mol
InChI Key: QQWAGDQMBQSEFG-UHFFFAOYSA-N
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Description

(11Z)-N-CYCLOHEXYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of (11Z)-N-CYCLOHEXYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE includes a quinoline moiety fused with an indene ring, and a cyclohexyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11Z)-N-CYCLOHEXYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of an indenoquinoline intermediate, which is then subjected to cyclization with a cyclohexylamine derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (11Z)-N-CYCLOHEXYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance the efficiency and consistency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(11Z)-N-CYCLOHEXYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(11Z)-N-CYCLOHEXYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (11Z)-N-CYCLOHEXYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indazoles: Share a similar indene structure but differ in the nitrogen placement.

    Imidazo[1,2-a]pyridines: Contain a fused pyridine ring, similar in complexity but with different functional groups.

    Imidazoles: Five-membered rings with two nitrogen atoms, differing in ring size and nitrogen placement.

Uniqueness

(11Z)-N-CYCLOHEXYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is unique due to its specific fusion of quinoline and indene rings, combined with the cyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

N-cyclohexylindeno[1,2-b]quinolin-11-imine

InChI

InChI=1S/C22H20N2/c1-2-9-16(10-3-1)23-21-17-11-5-6-12-18(17)22-19(21)14-15-8-4-7-13-20(15)24-22/h4-8,11-14,16H,1-3,9-10H2

InChI Key

QQWAGDQMBQSEFG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C2C3=CC=CC=C3C4=NC5=CC=CC=C5C=C42

Origin of Product

United States

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